molecular formula C13H13N3O3 B2523589 N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine CAS No. 99944-06-6

N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine

Cat. No. B2523589
CAS RN: 99944-06-6
M. Wt: 259.265
InChI Key: XVDHPQASEKWQQF-UHFFFAOYSA-N
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Description

The compound "N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine" is a chemical entity that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and material science. The compound features a nitropyridine moiety, which is known for its reactivity and potential use in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of nitropyridine derivatives can be achieved through various methods. For instance, the nitration of secondary amines with nitropyridazinone derivatives has been shown to be an effective strategy for producing N-nitramines under mild conditions with good yields . Similarly, the condensation of chloromethylpyridine with nitroiminoimidazolidine has been used to synthesize nitroimidazolealkanes-2-amine derivatives with high yields, indicating the versatility of nitropyridine compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using techniques such as X-ray diffraction, IR, NMR, and elemental analysis. For example, the crystal structure of a related compound, a monoazo dye with a nitrophenylazo moiety, was determined to have a trans-geometry about the azo linkage and significant intermolecular interactions, including hydrogen bonding and π-π interactions . These structural features are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Nitropyridine derivatives are known to undergo various chemical reactions. They can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl ring . The electrochemical behavior of unsymmetrical dihydropyridines with a nitrophenyl group has also been studied, revealing that reductions and oxidations can lead to different cyclic compounds depending on the medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. For instance, the absorption and fluorescence properties of a chloro-methoxymethyl-nitropyridine derivative were studied, showing absorption and emission maxima at specific wavelengths, which were affected by the solvent used . The crystal structure of a thiadiazole derivative with a nitrophenyl ring showed that molecules form centrosymmetric dimers due to N-H⋯O bonds, which could affect its physical properties .

Scientific Research Applications

Amination and Acetamidation of Aromatic Carbamates

  • Research demonstrates the electrophilic amination and acetamidation of aromatic carbamates, including derivatives similar to the compound . Such reactions are pivotal in synthesizing various amines and carbamates, indicating utility in developing pharmaceuticals and organic materials. The study by Velikorodov et al. (2020) on substituted aromatic carbamates showcases methods for regioselective amination, highlighting the compound's relevance in synthetic chemistry (Velikorodov et al., 2020).

Synthesis and Rearrangements of Isoxazol-5(2H)-ones

  • The synthesis of 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles is documented. This indicates the compound's potential in synthesizing heterocyclic structures, useful in drug discovery and material science. Khalafy et al. (2002) describe such reactions, suggesting applications in creating complex organic molecules with potential biological activities (Khalafy et al., 2002).

Improvement of Drug Solubility

  • Machado et al. (2013) explored using ultrasound irradiation to improve the solubility of drug-like compounds by forming amine salts. This research suggests potential applications of N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine in enhancing the bioavailability of pharmaceuticals through salt formation, addressing one of the critical challenges in drug development (Machado et al., 2013).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11-6-4-10(5-7-11)9-15-13-12(16(17)18)3-2-8-14-13/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDHPQASEKWQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320091
Record name N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine

CAS RN

99944-06-6
Record name N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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